

Unveiling the Potential of Tetrahydroquinolines: A Comparative Analysis of Kinase Inhibitor Efficacy

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Compound of Interest

Compound Name: 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone

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In the dynamic landscape of kinase inhibitor discovery, the quest for novel scaffolds with improved potency and selectivity is paramount. This guide presents a comparative analysis of the efficacy of **1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone** and its derivatives against established kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental data for **1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone** as a kinase inhibitor is not publicly available, this report leverages data from structurally related tetrahydroquinoline compounds to provide a meaningful comparison.

The focus of this analysis is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.^{[1][2][3][4][5]} We compare the cellular efficacy of a potent morpholine-substituted tetrahydroquinoline derivative, herein referred to as Compound 10e, with two well-characterized kinase inhibitors: Buparlisib (BKM120), a pan-PI3K inhibitor, and Everolimus (RAD001), an mTOR inhibitor.

Comparative Efficacy Data

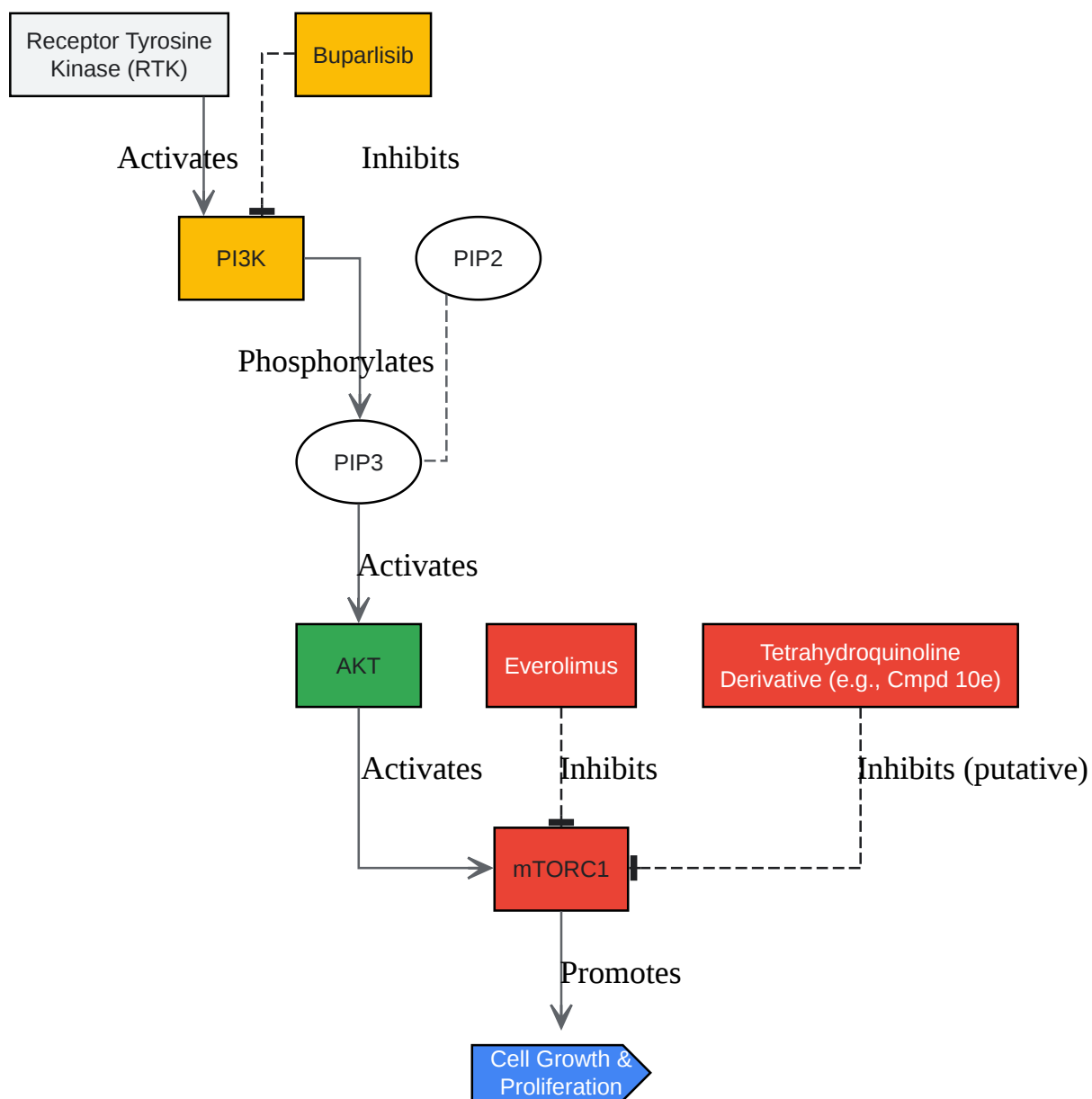
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the compared compounds against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

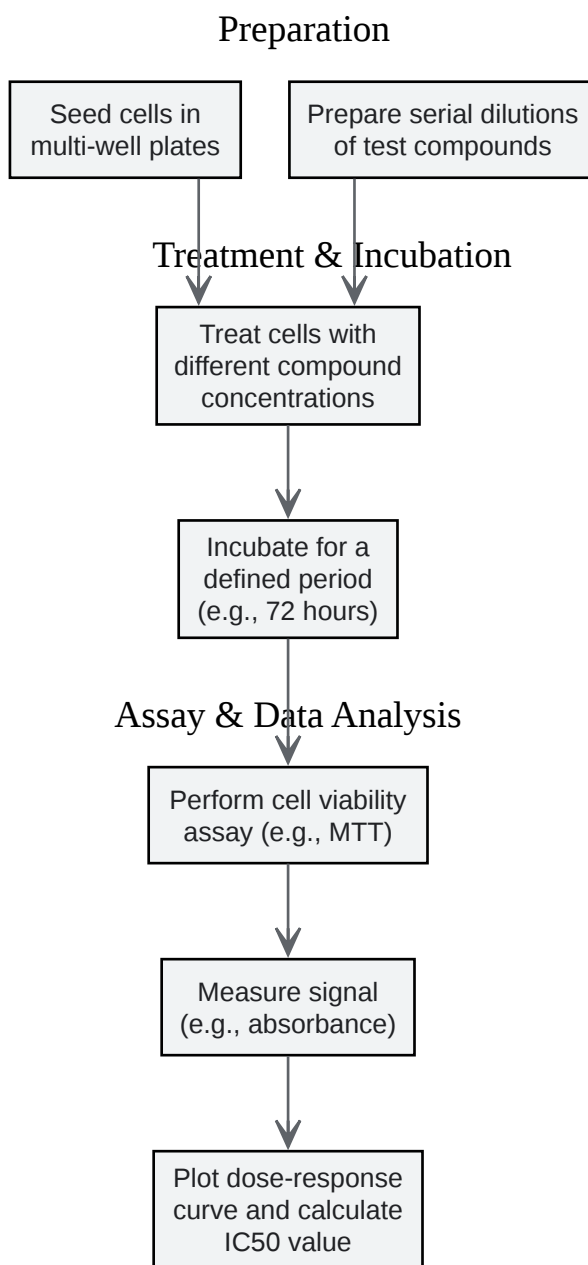
Compound	Class	Target(s)	A549 (Lung Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)	MDA-MB-231 (Breast Cancer) IC50 (μM)
Compound 10e (Tetrahydroquinoline Derivative)	mTOR Inhibitor (putative)	mTOR	0.033	-	-
Buparlisib (BKM120)	Pan-PI3K Inhibitor	PI3Kα/β/δ/γ	~1.1 (median)	-	-
Everolimus (RAD001)	mTOR Inhibitor	mTORC1	0.066	-	-

Note: Data for Compound 10e is from a study on morpholine-substituted tetrahydroquinoline derivatives. The IC50 for Buparlisib represents a median value across a panel of pediatric bone and soft tissue sarcoma cell lines.[\[6\]](#) The IC50 for Everolimus in A549 cells is from a study on non-small cell lung cancer.[\[7\]](#)

Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Kinase inhibitors targeting components of this pathway, such as PI3K and mTOR, can effectively block these signals and induce cancer cell death.





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